2-Aminodibenzothiophene-5-oxide
Description
2-Aminodibenzothiophene-5-oxide is a heterocyclic aromatic compound featuring a dibenzothiophene core with an amino group (-NH₂) at the 2-position and a sulfoxide (-SO) group at the 5-position. This structure confers distinct electronic and chemical properties, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. Its synthesis typically involves bromination and ammonolysis of dibenzothiophene derivatives, followed by purification steps such as recrystallization from methanol, yielding a product with a melting point of 169°–172°C .
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-oxodibenzothiophen-2-amine |
InChI |
InChI=1S/C12H9NOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H,13H2 |
InChI Key |
VWTNSHCRBCZWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-aminodibenzothiophene-5-oxide, a comparative analysis with analogous heterocyclic compounds is essential. Below, key similarities and differences are outlined:
Benzo[b]thiophene-5-acetic Acid
- Structure : Features a benzo[b]thiophene core with an acetic acid (-CH₂COOH) substituent at the 5-position .
- Reactivity : The acetic acid group facilitates reactions such as esterification, amide coupling, and salt formation, broadening its utility in medicinal chemistry.
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals due to its polar, bioisosteric properties .
- Contrast with this compound: The absence of a sulfoxide group in benzo[b]thiophene-5-acetic acid reduces its oxidative stability. The amino group in this compound enables regioselective bromination (e.g., 3-bromo derivative formation) , a pathway less accessible in benzo[b]thiophene-5-acetic acid.
2-Bromodibenzothiophene-5-oxide
- Structure: Shares the dibenzothiophene-5-oxide core but substitutes the amino group with a bromine atom at position 2.
- Synthetic Role: Acts as a precursor to this compound via ammonolysis, highlighting the amino group’s introduction as a critical functionalization step .
- Reactivity: Bromine’s electronegativity directs electrophilic substitution reactions, whereas the amino group in this compound promotes nucleophilic reactivity.
Research Findings and Functionalization Potential
Bromination of this compound
- Treatment with bromine in acetic acid yields 2-amino-3-bromodibenzothiophene-5-oxide, confirmed by NMR analysis .
- This regioselectivity underscores the amino group’s directing effect, enabling precise structural modifications for drug design.
Comparative Reactivity
- Electrophilic Substitution: The sulfoxide group in this compound deactivates the aromatic ring, contrasting with the electron-donating acetic acid in benzo[b]thiophene-5-acetic acid.
- Biological Relevance: The amino-sulfoxide combination may enhance interactions with biological targets (e.g., enzymes), whereas benzo[b]thiophene-5-acetic acid’s carboxylate group favors solubility and bioavailability .
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